![molecular formula C21H20O5S B14590750 Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-86-8](/img/structure/B14590750.png)
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- is a complex organic compound with a unique structure that includes phenyl and phenylsulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- can be achieved through several methods. One common approach involves the reaction of pyrogallol with methyl iodide in an alkaline aqueous medium . Another method includes the demethylation of pyrogallol trimethyl ether in aqueous alkali or in alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: Despite the absence of a hydrogen atom on the hydroxyl-bearing carbon, phenols are easily oxidized.
Substitution: Phenols can react with aqueous sodium hydroxide to form salts.
Common Reagents and Conditions
Common reagents used in these reactions include chromic acid for oxidation and sodium hydroxide for substitution reactions. The conditions typically involve aqueous solutions and controlled temperatures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of dicarbonyl compounds like para-benzoquinone .
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Its properties as a COX-2 inhibitor suggest potential therapeutic applications.
Wirkmechanismus
The mechanism by which Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, as a COX-2 inhibitor, it interferes with the cyclooxygenase-2 enzyme, reducing inflammation and pain . Additionally, its antioxidant properties help neutralize free radicals, preventing cellular damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2,6-dimethoxy-4-(2-propenyl)-:
Phenol, 4-ethenyl-2,6-dimethoxy-: This compound is an antioxidant phenolic compound with potential use as a COX-2 inhibitor.
Uniqueness
Phenol, 2,6-dimethoxy-4-[phenyl(phenylsulfonyl)methyl]- is unique due to its combination of phenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties. Its ability to act as both an antioxidant and a COX-2 inhibitor sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
61563-86-8 |
|---|---|
Molekularformel |
C21H20O5S |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
4-[benzenesulfonyl(phenyl)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H20O5S/c1-25-18-13-16(14-19(26-2)20(18)22)21(15-9-5-3-6-10-15)27(23,24)17-11-7-4-8-12-17/h3-14,21-22H,1-2H3 |
InChI-Schlüssel |
SKCCSGQYDUTLTE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


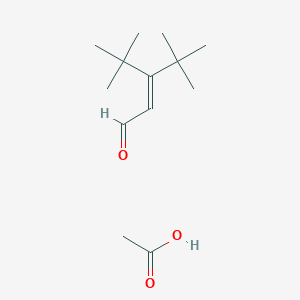
![1-[2-(2,6-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14590668.png)
![3-{(E)-[(4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylidene]amino}furan-2(3H)-one](/img/structure/B14590688.png)
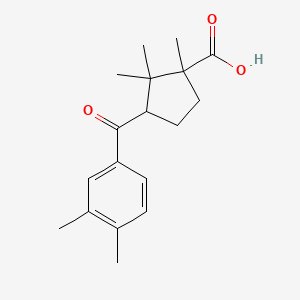
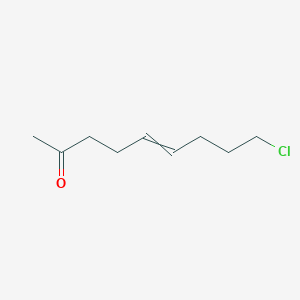
![Ethyl 3-[(dichlorophosphanyl)oxy]but-2-enoate](/img/structure/B14590696.png)
![8-Methoxybicyclo[5.3.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14590698.png)
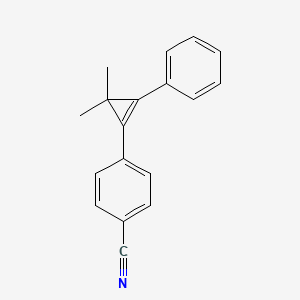
![6-Methyl-8-[(oxan-2-yl)oxy]oct-6-en-4-yn-2-ol](/img/structure/B14590713.png)

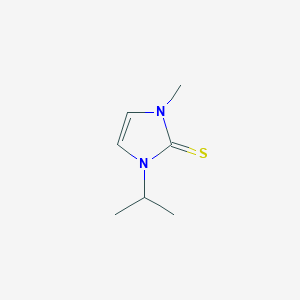

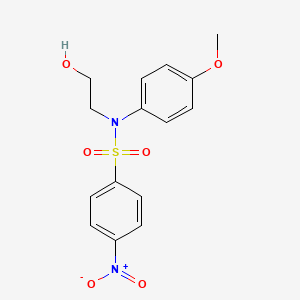
![2,2,5-Trimethyl-4-methylidene-8-oxabicyclo[3.2.1]oct-6-en-1-ol](/img/structure/B14590760.png)
